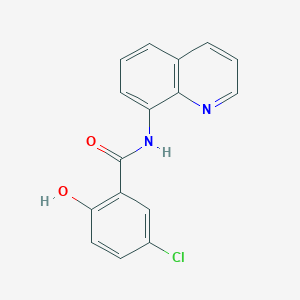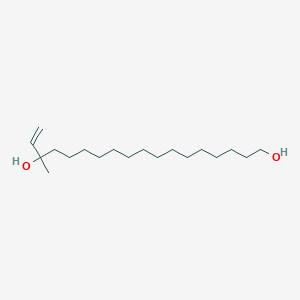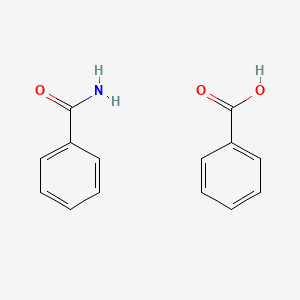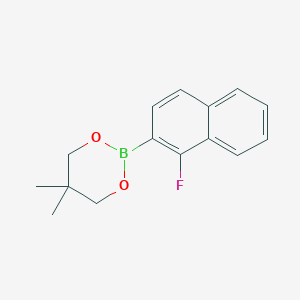![molecular formula C16H15N B12625370 2',4,5-Trimethyl[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-48-6](/img/structure/B12625370.png)
2',4,5-Trimethyl[1,1'-biphenyl]-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2',4,5-三甲基[1,1'-联苯]-2-腈是一种具有联苯结构的有机化合物,其特征在于存在三个甲基和一个腈基
准备方法
合成路线和反应条件
2',4,5-三甲基[1,1'-联苯]-2-腈的合成通常涉及以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如 2,4,5-三甲基联苯和合适的腈源。
反应条件: 腈基是通过亲核取代反应引入的,通常使用氰化钠 (NaCN) 或氰化钾 (KCN) 等试剂在受控条件下进行。
催化剂和溶剂: 可以使用钯或铜等催化剂来促进反应,并且通常使用二甲基甲酰胺 (DMF) 或乙腈 (CH3CN) 等溶剂来溶解反应物并控制反应环境。
工业生产方法
在工业环境中,2',4,5-三甲基[1,1'-联苯]-2-腈的生产可能涉及大型反应器和连续流动工艺,以确保高产率和纯度。使用自动化系统精确控制反应参数,例如温度、压力和反应物浓度,对于高效生产至关重要。
化学反应分析
反应类型
2',4,5-三甲基[1,1'-联苯]-2-腈可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂氧化以引入羧酸等官能团。
还原: 使用氢气 (H2) 和钯碳 (Pd/C) 等催化剂的还原反应可以将腈基转化为胺。
取代: 亲电芳香取代反应可以使用卤素 (Cl2、Br2) 或硝基 (NO2) 等试剂将额外的取代基引入联苯环。
常用试剂和条件
氧化: KMnO4 在酸性或碱性介质中,CrO3 在乙酸中。
还原: 用 Pd/C 催化剂的 H2 气,氢化铝锂 (LiAlH4)。
取代: 在路易斯酸催化剂 (例如 AlCl3) 存在下卤素,使用 HNO3 和 H2SO4 进行硝化。
主要产品
氧化: 羧酸,醛。
还原: 胺。
取代: 卤代联苯,硝基取代联苯。
科学研究应用
2',4,5-三甲基[1,1'-联苯]-2-腈在科学研究中有多种应用:
化学: 用作有机合成中的构建模块,尤其是在制备更复杂的分子中。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索作为具有治疗潜力的药物化合物的先导化合物。
工业: 用于生产特种化学品、聚合物和先进材料。
作用机制
2',4,5-三甲基[1,1'-联苯]-2-腈的作用机制取决于其具体应用:
生物活性: 该化合物可能与细胞靶标(如酶或受体)相互作用,导致特定生化途径的抑制或激活。
化学反应性: 腈基可以参与亲核加成反应,而联苯结构为分子提供了稳定性和刚性。
相似化合物的比较
类似化合物
2,4,6-三甲基[1,1'-联苯]: 结构相似,但缺乏腈基,导致不同的反应性和应用。
2,4,5-三甲基苯乙腈: 含有腈基,但甲基的位置和整体结构不同。
独特性
本文详细介绍了 2',4,5-三甲基[1,1'-联苯]-2-腈,涵盖了它的合成、化学反应、应用、作用机制以及与类似化合物的比较。
属性
CAS 编号 |
917839-48-6 |
|---|---|
分子式 |
C16H15N |
分子量 |
221.30 g/mol |
IUPAC 名称 |
4,5-dimethyl-2-(2-methylphenyl)benzonitrile |
InChI |
InChI=1S/C16H15N/c1-11-6-4-5-7-15(11)16-9-13(3)12(2)8-14(16)10-17/h4-9H,1-3H3 |
InChI 键 |
XXCFUSYIFVLUEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=C(C=C(C(=C2)C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B12625287.png)
![3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12625288.png)
![3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride](/img/structure/B12625296.png)
![5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625306.png)
![1,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12625309.png)

![2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12625314.png)





![2-(Hex-1-en-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12625377.png)
![6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12625384.png)
